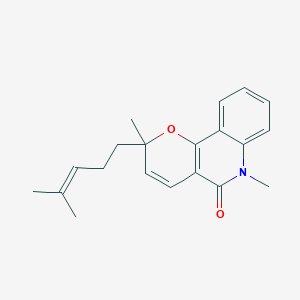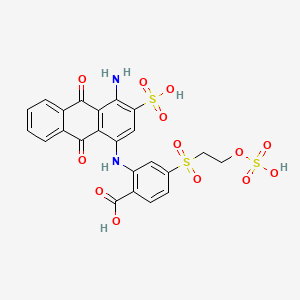
2-(4-(Oxetan-3-yl)piperazin-1-yl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Oxetan-3-yl)piperazin-1-yl)propanal is a chemical compound characterized by the presence of an oxetane ring attached to a piperazine moiety, which is further connected to a propanal group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Oxetan-3-yl)piperazin-1-yl)propanal typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of a suitable precursor, such as a halohydrin or an epoxide, under basic conditions.
Attachment to Piperazine: The oxetane ring is then attached to a piperazine derivative through nucleophilic substitution reactions. This step often involves the use of a strong base like sodium hydride (NaH) to deprotonate the piperazine, making it a good nucleophile.
Introduction of the Propanal Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The aldehyde group in 2-(4-(Oxetan-3-yl)piperazin-1-yl)propanal can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The piperazine ring can participate in various substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 2-(4-(Oxetan-3-yl)piperazin-1-yl)propanoic acid.
Reduction: 2-(4-(Oxetan-3-yl)piperazin-1-yl)propanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(4-(Oxetan-3-yl)piperazin-1-yl)propanal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, particularly in the modulation of biological pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-(4-(Oxetan-3-yl)piperazin-1-yl)propanal depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxetane ring and piperazine moiety can influence the compound’s binding affinity and specificity, making it a valuable tool in drug discovery and development.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(Oxetan-3-yl)piperazin-1-yl)ethanol: Similar structure but with an ethanol group instead of a propanal group.
2-(4-(Oxetan-3-yl)piperazin-1-yl)acetic acid: Contains an acetic acid group instead of a propanal group.
2-(4-(Oxetan-3-yl)piperazin-1-yl)methanol: Features a methanol group instead of a propanal group.
Uniqueness
2-(4-(Oxetan-3-yl)piperazin-1-yl)propanal is unique due to the presence of the propanal group, which provides distinct reactivity compared to its analogs. This structural feature allows for specific chemical modifications and interactions that are not possible with similar compounds, making it a versatile and valuable compound in various research and industrial applications.
Propiedades
Número CAS |
1638761-30-4 |
|---|---|
Fórmula molecular |
C10H18N2O2 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
2-[4-(oxetan-3-yl)piperazin-1-yl]propanal |
InChI |
InChI=1S/C10H18N2O2/c1-9(6-13)11-2-4-12(5-3-11)10-7-14-8-10/h6,9-10H,2-5,7-8H2,1H3 |
Clave InChI |
XPVMXWYUYFYTKL-UHFFFAOYSA-N |
SMILES canónico |
CC(C=O)N1CCN(CC1)C2COC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


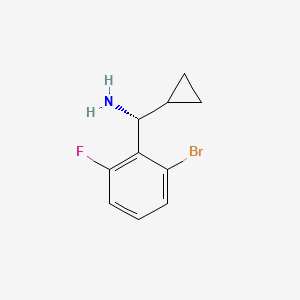
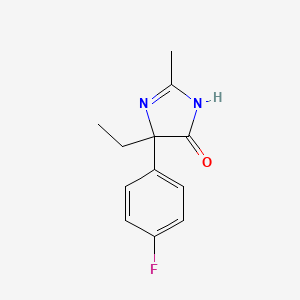
![[4,8-bis(5-octylsulfanylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12824268.png)

![10-Bromobenzo[g]chrysene](/img/structure/B12824277.png)


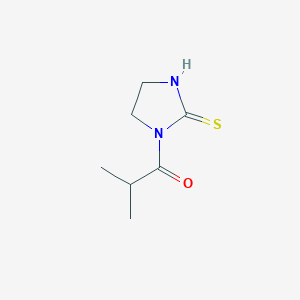
![N2-Methyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B12824307.png)
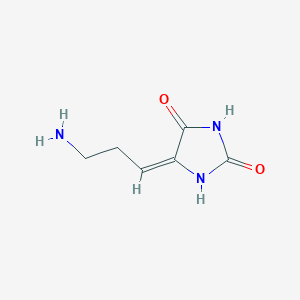
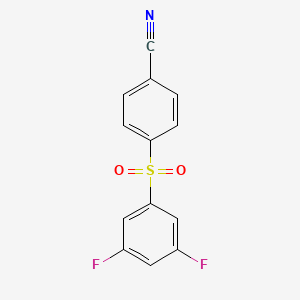
![N-Ethyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12824326.png)
